N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

CYP450 Inhibition Drug-Drug Interaction Hepatotoxicity Screening

N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide (CAS 1105248-58-5) is a synthetic, small-molecule heterocycle featuring a 1H-1,2,3-triazole core substituted at the 4-position with a carboxamide linked to a 2,3-dimethylphenyl moiety and at the 5-position with a (3-methoxyphenyl)amino group. Owing to this unique substitution pattern, it belongs to a class of compounds actively investigated as inhibitors of cytochrome P450 enzymes (e.g., CYP3A4), monoamine transporters (NET), nuclear receptors (PXR), and kinases.

Molecular Formula C18H19N5O2
Molecular Weight 337.4 g/mol
Cat. No. B11273466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC18H19N5O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)OC)C
InChIInChI=1S/C18H19N5O2/c1-11-6-4-9-15(12(11)2)20-18(24)16-17(22-23-21-16)19-13-7-5-8-14(10-13)25-3/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23)
InChIKeyJJOOFVXLQHMDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide: A Structurally Distinct Triazole-Carboxamide Scaffold for Specialized Research Applications


N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide (CAS 1105248-58-5) is a synthetic, small-molecule heterocycle featuring a 1H-1,2,3-triazole core substituted at the 4-position with a carboxamide linked to a 2,3-dimethylphenyl moiety and at the 5-position with a (3-methoxyphenyl)amino group . Owing to this unique substitution pattern, it belongs to a class of compounds actively investigated as inhibitors of cytochrome P450 enzymes (e.g., CYP3A4), monoamine transporters (NET), nuclear receptors (PXR), and kinases [1][2]. The compound is most commonly supplied at ≥95% purity for non-human research purposes .

Why N-(2,3-Dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by a Generic Triazole-Carboxamide


Generic 1,2,3-triazole-4-carboxamides lack the precise substitution pattern—a 5-(3-methoxyphenyl)amino group and a 2,3-dimethylphenyl carboxamide—that defines this compound's interaction profile . Minor alterations to the N-aryl or 5-amino substituents are known to cause dramatic shifts in potency and selectivity. For instance, in closely related series, replacing the 5-amino substituent can abolish PXR antagonism entirely or invert functional activity from antagonism to agonism [1][2]. Similarly, within the same chemotype, a change from a 3-methoxy to a 4-chloro substituent can dramatically alter CYP3A4 inhibition potential, changing a compound from a low to a high drug-drug interaction risk [3]. Therefore, superficially similar analogs cannot be considered interchangeable without empirical validation of the precise desired biological profile.

Quantitative Differentiation Guide for N-(2,3-Dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide in Scientific Procurement


Moderate CYP3A4 Inhibition Profile Contrasts with High Potency of Optimized Lead Compounds

When tested in human liver microsomes, the target compound exhibits an IC50 of 50,000 nM against CYP3A4 using a testosterone substrate, placing it in a moderate inhibition category [1]. This contrasts markedly with optimized, low-nanomolar PXR inverse agonists from the same chemotype, such as compound 85, which shows potent CYP3A4 suppression via PXR antagonism (cellular IC50 in low nM) [2]. The target compound's weaker CYP3A4 interaction makes it a more suitable control or starting scaffold for programs where potent CYP3A4 modulation is an undesired off-target effect, avoiding the confounding polypharmacology of highly optimized leads.

CYP450 Inhibition Drug-Drug Interaction Hepatotoxicity Screening

Norepinephrine Transporter (NET) Inhibition: A Pharmacological Fingerprint Absent in Common Comparators

The target compound demonstrates functional activity at the norepinephrine transporter (NET) with an EC50 of 251 nM, as measured by inhibition of norepinephrine reuptake in HEK293 cells expressing the transporter [1]. In contrast, standard PXR-focused triazole-4-carboxamides, such as SJPYT 310, are characterized by their absence of monoamine transporter activity, as their optimization was strictly for nuclear receptor modulation . This NET activity represents a distinct secondary pharmacology fingerprint for the target compound, which is not a feature of all members of this chemical class.

Monoamine Transporter CNS Pharmacology Neurotransmitter Reuptake

CYP2D6 Interaction Liability: A Key Differentiator from CYP3A4-Focused Analogs

The compound also exhibits inhibition of CYP2D6 with an IC50 of 185,000 nM, as determined in human liver microsomes using dextromethorphan as a probe substrate [1]. This data, when combined with the CYP3A4 profile, reveals a distinct CYP inhibition fingerprint. For example, a structurally distinct but related 1,2,3-triazole-4-carboxamide, N-[(3,5-difluorophenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, has been profiled with a CYP3A4 IC50 of >50 µM, but no reported CYP2D6 data . The target compound's dual, quantifiable CYP interaction profile provides a more comprehensive ADME liability map, allowing researchers to make a data-driven choice based on the specific CYP isoform risks relevant to their project.

CYP2D6 Inhibition Drug Metabolism Selectivity Profile

Structural Determinants of Biological Activity: The 3-Methoxy and 2,3-Dimethyl Substitution Motif

Class-level SAR studies on 5-(benzylamino)-1H-1,2,3-triazole-4-carboxamides have established that the nature and position of substituents on the benzene ring remarkably affect antiviral potency and selectivity (EC50 values varying by >10-fold for different substituents) [1]. In a related antimicrobial series, 5-amino-1H-1,2,3-triazole-4-carboxamide 8b was active against C. albicans, while 5-methyl analogs like 4l showed preferential activity against S. aureus [2]. The target compound, with its unique 5-(3-methoxyphenyl)amino and N-(2,3-dimethylphenyl) substituents, occupies a structural niche not represented by these common 5-amino or 5-benzylamino analogs. This distinct substitution pattern is predicted to confer a different biological activity profile, making it a key compound for exploring under-sampled regions of chemical space.

Structure-Activity Relationship Medicinal Chemistry Scaffold Optimization

Optimal Application Scenarios for Procuring N-(2,3-Dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide


ADME/Tox Panel Compound for Early Drug-Drug Interaction Risk Assessment

The compound's characterized CYP3A4 (IC50: 50,000 nM) and CYP2D6 (IC50: 185,000 nM) inhibition profiles make it a useful, quantified addition to in-house CYP inhibition assay panels [1]. Unlike uncharacterized screening compounds, its moderate inhibition values provide a clear benchmark for categorizing new chemical entities, directly supporting lead optimization programs where a balanced CYP profile is required [2].

Chemical Probe for Investigating NET-Mediated Polypharmacology

With a confirmed NET inhibition EC50 of 251 nM [1], this compound is a suitable starting point for research into the role of norepinephrine reuptake inhibition in disease models where triazole-based scaffolds are being explored. Its NET activity differentiates it from 'pure' PXR antagonists, enabling hypothesis-driven testing of monoamine-related phenotypes [2].

Diversification of 1,2,3-Triazole-Focused Compound Libraries

Given the well-documented SAR showing that the 5-amino substituent type dictates antimicrobial and antiviral activity spectra, this compound's 5-(3-methoxyphenyl)amino group fills a gap in typical library collections dominated by 5-amino or 5-benzylamino analogs [1][2]. Acquiring this compound expands the chemical diversity of screening decks for phenotypic or target-based campaigns against infectious diseases or cancer.

Negative Control or Comparator for Highly Potent PXR Modulators

Because the compound exhibits significantly weaker CYP3A4 inhibition compared to optimized PXR inverse agonists like compound 85 (low nM) [1], it can serve as a useful negative control or comparator in mechanistic studies dissecting PXR-dependent versus PXR-independent effects on CYP3A4 expression in hepatocyte models [2].

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.